(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol
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Overview
Description
(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the introduction of hydroxyl groups. Common synthetic routes may involve the use of starting materials such as pyridine derivatives and various reagents to introduce the hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the pyrido[1,2-a]pyrimidine core.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its multiple hydroxyl groups and pyrido[1,2-a]pyrimidine core could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrido[1,2-a]pyrimidine core can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in drug development or as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
- (6R,7R,8S)-8-(Hydroxymethyl)-7-{4-[(E)-2-phenylvinyl]phenyl}-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,4-diazabicyclo[4.2.0]octan-2-one
- (6R,7R,8S)-8-(hydroxymethyl)-4-[oxo(3-pyridinyl)methyl]-7-(4-pent-1-ynylphenyl)-1,4-diazabicyclo[4.2.0]octan-2-one
Uniqueness
The uniqueness of (6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features distinguish it from similar compounds and contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O4 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(6R,7R,8S,9R,9aR)-6-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol |
InChI |
InChI=1S/C9H18N2O4/c12-4-5-6(13)7(14)8(15)9-10-2-1-3-11(5)9/h5-10,12-15H,1-4H2/t5-,6-,7+,8+,9-/m1/s1 |
InChI Key |
XPPJLQNKRUWKIS-XGQMLPDNSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@H]([C@H]([C@@H]([C@H](N2C1)CO)O)O)O |
Canonical SMILES |
C1CNC2C(C(C(C(N2C1)CO)O)O)O |
Origin of Product |
United States |
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